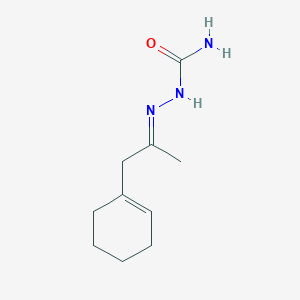

1-(1-Cyclohexen-1-YL)acetone semicarbazone

Beschreibung

1-(1-Cyclohexen-1-yl)acetone semicarbazone (CAS: 777-61-7) is a semicarbazone derivative characterized by a cyclohexenyl substituent appended to an acetone backbone. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol. The compound features a semicarbazone functional group (–NH–C(=O)–NH₂) conjugated to the ketone moiety of 1-(1-cyclohexen-1-yl)acetone. Key physicochemical properties include a density of 1.16 g/cm³, a melting point of 186–187°C (similar to simpler acetone semicarbazones), and a calculated LogP of 3.01, indicating moderate lipophilicity .

The synthesis of such compounds typically involves condensation reactions between ketones (or aldehydes) and semicarbazide. For example, phenylisoxazole carbaldehyde semicarbazones are synthesized via refluxing semicarbazide hydrochloride with aldehydes in methanol .

Eigenschaften

CAS-Nummer |

777-61-7 |

|---|---|

Molekularformel |

C10H17N3O |

Molekulargewicht |

195.26 g/mol |

IUPAC-Name |

[(E)-1-(cyclohexen-1-yl)propan-2-ylideneamino]urea |

InChI |

InChI=1S/C10H17N3O/c1-8(12-13-10(11)14)7-9-5-3-2-4-6-9/h5H,2-4,6-7H2,1H3,(H3,11,13,14)/b12-8+ |

InChI-Schlüssel |

CNKYXPOZXHCEMZ-XYOKQWHBSA-N |

Isomerische SMILES |

C/C(=N\NC(=O)N)/CC1=CCCCC1 |

Kanonische SMILES |

CC(=NNC(=O)N)CC1=CCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclohexen-1-YL)acetone semicarbazone typically involves the reaction of 1-(1-Cyclohexen-1-YL)acetone with semicarbazide hydrochloride under acidic or basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the semicarbazone derivative .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Cyclohexen-1-YL)acetone semicarbazone can undergo various chemical reactions, including:

Oxidation: This reaction can convert the semicarbazone into corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oximes or other oxidized derivatives.

Reduction: Hydrazones or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(1-Cyclohexen-1-YL)acetone semicarbazone has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Cyclohexen-1-YL)acetone semicarbazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Semicarbazones are a versatile class of compounds with diverse applications in medicinal chemistry, materials science, and analytical chemistry. Below is a detailed comparison of 1-(1-cyclohexen-1-yl)acetone semicarbazone with structurally or functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Differences and Insights

Structural Backbone and Substituents :

- The cyclohexenyl group in 1-(1-cyclohexen-1-yl)acetone semicarbazone enhances lipophilicity (LogP = 3.01) compared to simpler acetone semicarbazone (LogP = 0.89) . This modification may improve membrane permeability in biological systems.

- Thiosemicarbazones (e.g., 2-acetylpyridine derivatives) replace the carbonyl oxygen with sulfur, increasing metal-chelating capacity and altering bioactivity .

Synthesis and Yields :

- Phenylisoxazole semicarbazones are synthesized in 72–87% yields via reflux methods , whereas aldophosphamide semicarbazone requires specialized oxygenase systems for derivatization . The cyclohexenyl derivative likely follows standard condensation protocols but may require optimization for steric hindrance from the cyclohexenyl group.

Biological and Functional Applications: Antioxidant Potential: Chalcone-semicarbazone hybrids (e.g., hydroxylated derivatives) exhibit radical scavenging activity in DPPH assays, suggesting that the cyclohexenyl analog could be explored for similar antioxidant roles . Antimicrobial Activity: Phenylisoxazole derivatives show efficacy against pathogens like Staphylococcus aureus, highlighting the role of aromatic substituents in enhancing bioactivity .

Thermal Stability :

- The melting point of 1-(1-cyclohexen-1-yl)acetone semicarbazone (186–187°C) aligns with simpler acetone semicarbazones, indicating comparable crystallinity despite the bulky cyclohexenyl group .

Biologische Aktivität

1-(1-Cyclohexen-1-YL)acetone semicarbazone is a semicarbazone derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 1-(1-cyclohexen-1-yl)acetone with semicarbazide, resulting in a structure that may exhibit various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of 1-(1-Cyclohexen-1-YL)acetone semicarbazone can be represented as follows:

Biological Activity Overview

Research indicates that semicarbazones, including 1-(1-Cyclohexen-1-YL)acetone semicarbazone, may exhibit a range of biological activities such as:

- Antimicrobial Activity : Some studies suggest that semicarbazones possess antibacterial and antifungal properties.

- Anticancer Potential : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : Semicarbazones can act as inhibitors for various enzymes, impacting metabolic pathways.

The biological activity of 1-(1-Cyclohexen-1-YL)acetone semicarbazone is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- DNA Interaction : Some studies indicate that semicarbazones can intercalate into DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various semicarbazones found that 1-(1-Cyclohexen-1-YL)acetone semicarbazone exhibited significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated effective activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that 1-(1-Cyclohexen-1-YL)acetone semicarbazone can induce apoptosis in various cancer cell lines. A notable study reported the following findings:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer).

- IC50 Values :

- MDA-MB-231: 15 µM

- HeLa: 20 µM

These results suggest that the compound may serve as a potential lead in anticancer drug development.

Enzyme Inhibition Studies

Research on enzyme inhibition revealed that 1-(1-Cyclohexen-1-YL)acetone semicarbazone acts as a competitive inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. The kinetic parameters were analyzed using Lineweaver-Burk plots, showing an increase in Km and a decrease in Vmax upon the addition of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.